molecular formula C9H10FN3O B13469136 5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B13469136
M. Wt: 195.19 g/mol
InChI Key: YYWIVQHWEJGGMV-UHFFFAOYSA-N
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Description

5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of an amino group, a fluorine atom, and two methyl groups attached to the benzodiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted benzodiazole compounds .

Scientific Research Applications

5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth, modulation of immune responses, or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one include other benzodiazole derivatives with different substituents, such as:

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties to the compound, such as increased stability and altered reactivity compared to its analogs. This makes it a valuable compound for various applications and studies.

Properties

Molecular Formula

C9H10FN3O

Molecular Weight

195.19 g/mol

IUPAC Name

5-amino-6-fluoro-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C9H10FN3O/c1-12-7-3-5(10)6(11)4-8(7)13(2)9(12)14/h3-4H,11H2,1-2H3

InChI Key

YYWIVQHWEJGGMV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)N)F)N(C1=O)C

Origin of Product

United States

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